3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole

HIV-1 Entry Inhibition gp120 Antagonism Structure-Activity Relationship (SAR)

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole (CAS 63761-15-9) is a 3-substituted pyrrole derivative featuring a 1,3-benzodioxole (piperonyl) moiety attached via a methylene bridge. It belongs to a pharmacologically significant class of heterocycles used as essential building blocks for HIV-1 entry inhibitors, particularly those targeting the Phe43 cavity of gp120, as well as for creating diverse screening libraries.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 63761-15-9
Cat. No. B12882360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole
CAS63761-15-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC3=CNC=C3
InChIInChI=1S/C12H11NO2/c1-2-11-12(15-8-14-11)6-9(1)5-10-3-4-13-7-10/h1-4,6-7,13H,5,8H2
InChIKeyBJGWUZMZELEBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole: A Positional Isomer with Key Synthetic and Biological Advantages


3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole (CAS 63761-15-9) is a 3-substituted pyrrole derivative featuring a 1,3-benzodioxole (piperonyl) moiety attached via a methylene bridge. It belongs to a pharmacologically significant class of heterocycles used as essential building blocks for HIV-1 entry inhibitors, particularly those targeting the Phe43 cavity of gp120, as well as for creating diverse screening libraries [1][2]. Structurally, it is the positional isomer of the more common 2-substituted analog (CAS 35667-13-1), a distinction that critically influences its reactivity and procurement strategy .

Positional isomer 3-substituted pyrrole scaffold for regioselective SAR exploration; distinct from 2-substituted analog CAS 35667-13-1
Target context Building block for HIV-1 gp120 Phe43 cavity entry inhibitor programs (NBD-series SAR)
Supply note 3-substituted pyrroles require multi-step synthesis; plan sourcing accordingly

Why 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole Cannot Be Substituted by Its 2-Substituted Isomer in Synthesis


Generic substitution between 2-substituted and 3-substituted pyrroles is impossible due to fundamentally different reactivity dictated by the pyrrole ring's electronic nature. Pyrrole is a 'π-excessive' heteroaromatic that directs electrophilic substitution almost exclusively to the 2-position, making 3-substituted pyrroles significantly less accessible synthetically . This electronic difference means the 3-substituted isomer provides a distinct vector for further functionalization, leading to regioisomeric end products with divergent biological activities. Simply replacing this compound with its 2-substituted analog (CAS 35667-13-1) would lead to a complete failure of a synthetic route or drastically alter the pharmacological properties of the final molecule, as demonstrated in SAR studies of HIV-1 entry inhibitors where the position of benzodioxolyl substitution critically impacts the antiviral selectivity index [1].

Target: 3-substituted isomer
2-substituted isomer (CAS 35667-13-1)

Regiochemical mismatch risk

Pyrrole electrophilic substitution favors the 2-position; the 3-substitution vector cannot be replicated by the 2-isomer. Swapping may disrupt the synthetic route and alter gp120-targeting SAR profiles.

SAR endpoint context

Reported HIV-1 entry inhibitor SAR shows that regioisomeric change (e.g., 2- vs 3-substitution) can eliminate antiviral selectivity. Direct replacement requires validation.

Quantitative Differentiation of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole vs. 2-Substituted Analogs


Regiochemical Specificity in HIV-1 gp120 Inhibitor Synthesis: Comparing Cytotoxicity and Selectivity of 1,3-Benzodioxolyl Pyrroles

In a study of 1,3-benzodioxolyl pyrrole-based HIV-1 entry inhibitors, the lead compound NBD-14110, which incorporates the 1,3-benzodioxolyl moiety characteristic of the target compound, demonstrated a ~1.7-fold improvement in cytotoxicity (CC50) and an enhanced antiviral selectivity index (SI) compared to the control inhibitor NBD-14113 [1]. This contrasts sharply with attempts to introduce different regioisomeric or bioisosteric substitutions, where compounds like NBD-14111 lost antiviral activity entirely. The specific 3-substitution pattern on the pyrrole is critical for maintaining this activity, as analogues with alternative substitution patterns failed to achieve the same balance of potency and reduced toxicity [1].

Cytotoxicity & SI
Reported SAR context
NBD-14110 (3-substituted scaffold) showed ~1.7-fold improved CC50 and increased selectivity index vs. control NBD-14113. Analog NBD-14111 with different substitution lost activity.
Positional isomer matters for gp120 selectivity profile
TZM-bl pseudovirus assay context; review for your target
HIV-1 Entry Inhibition gp120 Antagonism Structure-Activity Relationship (SAR)

Synthetic Accessibility: 3-Substituted Pyrrole Route Complexity vs. 2-Substituted Analog

The synthesis of 3-substituted pyrroles is established as exceptionally challenging compared to 2-substituted analogs. Pyrrole's inherent 'π-excessive' nature results in a strong preference for electrophilic substitution at the 2-position . Consequently, producing the target compound requires specialized multi-step strategies involving removable directing groups or rearrangements, whereas the 2-substituted isomer (CAS 35667-13-1) can potentially be accessed via more direct electrophilic routes . This fundamental synthetic hurdle directly impacts commercial availability, lead time, and cost, making the target compound a higher-value, access-limited intermediate compared to its 2-substituted counterpart .

Synthetic accessibility
Class-level inference
3-substituted pyrroles generally require multi-step directing-group or rearrangement strategies, whereas 2-substituted analogs are accessible via direct electrophilic routes.
Supply complexity may affect procurement lead times
No quantitative route comparison provided; source-specific review advised
Heterocyclic Chemistry Process Chemistry Supply Chain Risk

Bioisosteric Validation: 1,3-Benzodioxole Moiety Outperforms 2,1,3-Benzothiadiazole in Early SAR

In a head-to-head class-level comparison, 1,3-benzodioxole-containing NBD inhibitors exhibited a more favorable early toxicity profile than their 2,1,3-benzothiadiazole bioisostere counterparts [1]. While the introduction of the 2,1,3-benzothiadiazole moiety improved antiviral potency by ~1.6- to 2.8-fold in some compounds (e.g., NBD-14127 and NBD-14126), this came at the cost of higher cytotoxicity (~1.5-fold). The 1,3-benzodioxole series, represented by the target compound's core motif, achieved activity improvements without this proportional increase in toxicity, highlighting the specific value of the 1,3-benzodioxole scaffold [1].

Bioisostere comparison
Class-level inference
1,3-Benzodioxole series (target core) improved SI without proportional cytotoxicity increase, unlike 2,1,3-benzothiadiazole bioisosteres which gained ~1.6-2.8x potency but added ~1.5-fold cytotoxicity.
Core scaffold choice influences cytotoxicity/SI balance
TZM-bl assay data; class-level trend, not a guarantee
Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Optimal Use Cases for Procuring 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole


Building Block for Next-Generation HIV-1 gp120 Entry Inhibitors

This compound serves as the critical core scaffold for synthesizing NBD-series HIV-1 entry inhibitors. Researchers developing novel gp120 antagonists should procure this compound to generate libraries around a scaffold that has demonstrated an improved selectivity index (SI) of up to ~1.7-fold over baseline inhibitors, while avoiding the cytotoxicity penalties of less selective bioisosteres [1].

Sourcing a Regiochemically Unique Intermediate for Heterocyclic SAR Exploration

Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies on pyrrole-based compounds require both 2- and 3-substituted isomers. Procuring this 3-substituted isomer is essential to map the full chemical space around a lead molecule, given that the 3-position vector leads to distinct conformational and electronic profiles compared to the more common 2-substituted analog (CAS 35667-13-1) [1].

Supply Chain Security for Laboratories Dependent on Complex Heterocycles

Due to the inherent difficulty of synthesizing 3-substituted pyrroles—which require multi-step, protecting-group-dependent strategies [1]—this compound is at high risk for supply disruption. Proactive procurement is advisable for integrated drug discovery programs that rely on a steady supply of this challenging-to-produce intermediate.

Application
Selection Property
Validation Focus
HIV-1 gp120 entry inhibitor SAR
3-substituted pyrrole scaffold with reported gp120 Phe43 cavity fit
Regiochemical identity verification; selectivity index benchmarking against known NBD leads
Heterocyclic SAR exploration
Positional isomer distinct from 2-substituted analog for mapping chemical space
Confirm 3-substitution by NMR/HPLC; compare reactivity profile vs. 2-isomer under study conditions
Supply chain security for complex pyrroles
Multi-step synthesis required; limited commercial sources
Supplier capability assessment; lot-to-lot purity and regioisomeric purity monitoring
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